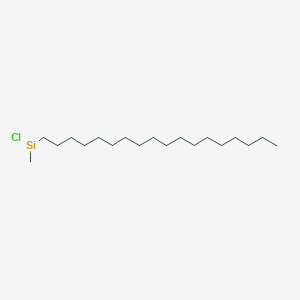

Octadecylmethylchlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Octadecylmethylchlorosilane can be synthesized from different silane precursors. The choice of precursor influences the characteristics of the resultant modified surface. For example, n-octadecyltrichlorosilane is one such precursor used for surface modification, demonstrating different reactivity levels and resulting in varying surface grafting densities when applied to metal oxides like titania, zirconia, and alumina (Kailasam et al., 2009).

Molecular Structure Analysis

The molecular structure of this compound-modified surfaces shows a significant influence on their properties. For instance, different solvents used during the synthesis of octadecyltrichlorosilane films can affect molecular packing and tribological properties, impacting film quality and surface roughness (Cheng et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound, such as its bonding to silica surfaces, demonstrate its capability to react more extensively with surface hydroxyls compared to analogous compounds. This results in stationary phases with reduced residual silanol activity, impacting chromatographic applications (Golding et al., 1987).

Physical Properties Analysis

The physical properties of this compound coatings, such as their stability, can be influenced by environmental factors like humidity. Studies show that the conversion of silane to silanol, affecting the coating's effectiveness, can vary significantly with relative humidity (Hançer, 2008).

Chemical Properties Analysis

The chemical properties of surfaces modified with this compound, such as their hydrophobicity and chemical stability, are directly related to the molecular aggregation state of the applied monolayers. The method of preparation, including the choice of organosilane compounds, significantly affects these properties (Koga et al., 2005).

Scientific Research Applications

Self-Assembly and Monolayer Formation

Research has shown that octadecyltrichlorosilane (OTS) is effective in forming uniform self-assembly monolayers (SAMs) on silicon wafers, with solvent nature playing a crucial role in this process (Manifar et al., 2008). Moreover, OTS monolayers on silicon are used in scanning-probe nanolithography, serving as a passive resist influencing silicon dioxide formation (Wouters et al., 2005).

Nanografting and DNA Localization

Nanografting of silanes, including octadecyl-dimethylmonochlorosilane, on silicon dioxide, has been successfully performed, facilitating DNA localization and serving as seeds for electroless copper deposition (Lee et al., 2007).

Chromatographic Applications

High-density chemically modified octadecyl core–shell silica particles, including octadecyldimethylchlorosilane, have been developed for HPLC applications. This research compares different grafting methods and their chromatographic performances (Mignot et al., 2014).

Surface Modification and Tribological Properties

Octadecyltrichlorosilane films on silicon have been studied to determine the effects of solvent on molecular packing and tribological properties. The findings show that solvent viscosity and polarity significantly impact the films' tribological properties (Cheng et al., 2010).

Organic Field-Effect Transistors

Crystalline self-assembled monolayers (SAMs) of organosilane compounds like octadecyltrichlorosilane have been used in fabricating organic field-effect transistors (OFETs), demonstrating high charge carrier transport (Ito et al., 2009).

Surface Hydrophobicity Enhancement

Research on the surface modification of Norway spruce wood using octadecyltrichlorosilane (OTS) has shown increased hydrophobicity, indicating its potential in modifying wood properties (Kumar et al., 2017).

Mechanism of Action

Target of Action

Octadecylmethylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the substances it reacts with in chemical synthesis processes. The exact targets can vary depending on the specific reactions it is involved in.

Biochemical Pathways

It is primarily used in industrial and research settings for chemical synthesis . .

Pharmacokinetics

It is primarily used in industrial settings or in research as a chemical intermediate .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. It acts as a building block in chemical synthesis, facilitating the formation of more complex molecules .

Safety and Hazards

Octadecylmethylchlorosilane is classified as a skin corrosive and eye damage hazard. It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should not be inhaled, and hands should be washed thoroughly after handling. In case of contact with skin or eyes, rinse immediately with water .

Biochemical Analysis

Biochemical Properties

It is known that it is a colorless liquid and is used as a silanization agent

Cellular Effects

It is known that it can cause severe skin burns and eye damage . It is also known to react violently with water .

Molecular Mechanism

It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .

Temporal Effects in Laboratory Settings

It is known that it is flammable and hydrolyzes readily with the release of hydrogen chloride .

properties

InChI |

InChI=1S/C19H40ClSi/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20/h3-19H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHXJCBRDQLLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)

![2,6-Dichloroimidazo[1,2-A]pyridine](/img/structure/B53981.png)

![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)